4-Fluoro-1-methylindoline
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Overview
Description
4-Fluoro-1-methylindoline is a fluorinated derivative of indoline, a heterocyclic compound that contains a fused benzene and pyrrole ringFluorinated indoles and indolines are of particular interest due to their enhanced biological activity and stability, making them valuable in pharmaceutical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-methylindoline typically involves the introduction of fluorine and methyl groups into the indoline structure. One common method is the palladium-catalyzed intramolecular amination of ortho-substituted phenethylamine derivatives. This method features high efficiency, low catalyst loadings, and mild operating conditions . Another approach involves the treatment of N-acylindole with trifluoromethyl hypofluorite in a suitable solvent at low temperatures, followed by subsequent reactions to introduce the methyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The choice of catalysts, solvents, and reaction conditions are crucial for efficient production. Continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1-methylindoline undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine atom makes the compound more reactive towards electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include amines or alcohols.
Scientific Research Applications
4-Fluoro-1-methylindoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Medicine: Fluorinated indolines are investigated for their potential as antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, leading to increased biological activity. The compound may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Fluoroindoline: Lacks the methyl group at the 1-position, resulting in different chemical properties and biological activities.
1-Methylindoline: Lacks the fluorine atom, affecting its reactivity and stability.
4-Fluoro-2-methylindoline: The methyl group is at the 2-position, leading to different steric and electronic effects
Uniqueness: 4-Fluoro-1-methylindoline is unique due to the combined presence of both fluorine and methyl groups, which significantly enhances its chemical reactivity, stability, and biological activity compared to its non-fluorinated or non-methylated counterparts .
Properties
Molecular Formula |
C9H10FN |
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Molecular Weight |
151.18 g/mol |
IUPAC Name |
4-fluoro-1-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C9H10FN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2,1H3 |
InChI Key |
CIHMOLKATADAHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC=C2F |
Origin of Product |
United States |
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